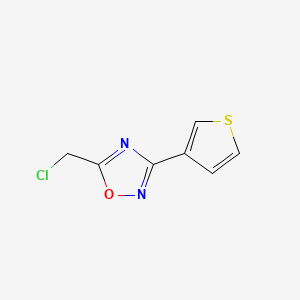

5-(Chloromethyl)-3-(3-thienyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-(Chloromethyl)-3-(3-thienyl)-1,2,4-oxadiazole” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxadiazole ring is substituted with a chloromethyl group at the 5-position and a thienyl group at the 3-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which is a heterocyclic ring, and the thienyl group, which is a sulfur-containing aromatic ring. The chloromethyl group would be a substituent on the oxadiazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and thienyl rings might contribute to its aromaticity and potentially its stability .Scientific Research Applications

Corrosion Inhibition

Oxadiazole derivatives have been identified as effective corrosion inhibitors for mild steel in acidic environments. The study by Kalia et al. (2020) discusses the synthesis of oxadiazole derivatives and their application in preventing steel corrosion. These inhibitors operate through adsorption and film formation on the metal surface, showcasing their potential in industrial applications where corrosion resistance is crucial (Kalia et al., 2020).

Luminescent Materials

Oxadiazole compounds, especially those containing 1,3,4-oxadiazole units, exhibit significant photoluminescence properties. Han et al. (2010) synthesized a series of oxadiazole derivatives with cholesteric and nematic mesophases, demonstrating wide mesomorphic temperature ranges and strong blue fluorescence emissions. This illuminates their potential in the development of optoelectronic devices and fluorescent materials (Han et al., 2010).

Antimicrobial and Fungicidal Activities

The antimicrobial and fungicidal potential of oxadiazole derivatives have been explored in various studies. Al-Omar (2010) prepared new oxadiazole compounds that showed significant activity against certain strains of bacteria and the pathogenic fungus Candida albicans. This suggests their applicability in developing new antimicrobial agents (Al-Omar, 2010).

Synthesis and Material Chemistry

Boström et al. (2012) discussed oxadiazoles' role in medicinal chemistry, highlighting their function as bioisosteric replacements for ester and amide functionalities. This study underscores the versatility of oxadiazoles in synthesizing drug-like molecules, emphasizing their structural significance in pharmaceuticals (Boström et al., 2012).

Organic Synthesis and Chemical Reactions

Research by Bretanha et al. (2011) showcases the use of ultrasound irradiation in the synthesis of 1,2,4-oxadiazoles, offering a more efficient route compared to traditional methods. This highlights the importance of oxadiazoles in organic synthesis, providing a pathway to novel compounds with potential applications across various chemical sectors (Bretanha et al., 2011).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

5-(chloromethyl)-3-thiophen-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2OS/c8-3-6-9-7(10-11-6)5-1-2-12-4-5/h1-2,4H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWSNHXXZCODHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NOC(=N2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2756897.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chlorobenzamide](/img/structure/B2756900.png)

![1-(4-Ethylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2756901.png)

![1,1-Difluoro-6-[4-(thiophen-3-yl)benzoyl]-6-azaspiro[2.5]octane](/img/structure/B2756905.png)

![8-(3-Fluoro-2-methylbenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2756909.png)

![(4R)-7,8-Dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide](/img/no-structure.png)

![N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2756913.png)